

# Siremadlin versus Idasanutlin in acute myeloid leukemia models

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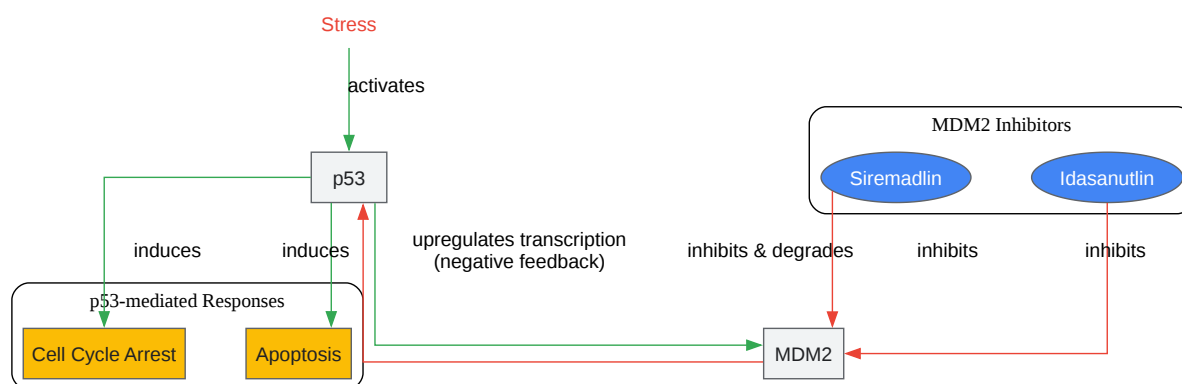
## A Head-to-Head Battle in AML: Siremadlin vs. Idasanutlin

A Comparative Guide to MDM2 Inhibitors in Acute Myeloid Leukemia Models

In the landscape of targeted therapies for acute myeloid leukemia (AML), the reactivation of the p53 tumor suppressor pathway by inhibiting its primary negative regulator, MDM2, has emerged as a promising strategy. Among the clinical contenders in this class of drugs are **Siremadlin** (HDM201) and Idasanutlin (RG7388). This guide provides a comprehensive comparison of their performance in preclinical AML models, supported by experimental data, to aid researchers and drug development professionals in understanding their relative strengths and potential applications.

## Mechanism of Action: A Shared Strategy

Both **Siremadlin** and Idasanutlin are orally bioavailable small molecule inhibitors that function by binding to the p53-binding pocket of MDM2.<sup>[1]</sup> This action disrupts the MDM2-p53 interaction, preventing the ubiquitination and subsequent proteasomal degradation of p53.<sup>[1][2]</sup> The stabilized p53 is then free to accumulate in the nucleus, where it can transcriptionally activate its target genes, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53.<sup>[1]</sup> While their fundamental mechanism is the same, preclinical data suggests potential differences in their potency.



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**Figure 1:** p53-MDM2 Signaling Pathway and Inhibitor Action.

## Preclinical Efficacy in AML Models

Direct head-to-head preclinical studies of **Siremadlin** and Idasanutlin are limited. However, data from separate studies allow for an indirect comparison of their activity in AML cell lines and in vivo models.

## In Vitro Activity

A study by Seipel et al. (2018) directly compared the in vitro efficacy of **Siremadlin** (NVP-HDM201) and Idasanutlin (RG7388) in TP53 wild-type AML cell lines. The results indicate that **Siremadlin** is more potent than Idasanutlin in these cell lines.[3]

Cell Line	Drug	IC50 (nM)
MOLM-13	Siremadlin (NVP-HDM201)	~10
Idasanutlin (RG7388)	~50	
MV4-11	Siremadlin (NVP-HDM201)	~20
Idasanutlin (RG7388)	~100	
Data extracted from dose-response curves in Seipel K, et al. Haematologica. 2018.[3]		

## In Vivo Studies

In vivo data for **Siremadlin** in AML models often refers to patient-derived xenograft (PDX) models, where it has shown to lead to complete and durable antitumor responses, particularly in combination with venetoclax.[3] Specific monotherapy tumor growth inhibition data from these studies is not readily available for a direct comparison.

For Idasanutlin, preclinical studies have demonstrated its in vivo efficacy. For instance, in combination with venetoclax, it has shown superior anti-tumor effects in both subcutaneous and orthotopic AML models.[4]

## Clinical Landscape in AML

Both **Siremadlin** and Idasanutlin have advanced to clinical trials for AML, both as monotherapy and in combination with other agents like venetoclax or conventional chemotherapy.

### Siremadlin (HDM201):

- A first-in-human Phase I study showed preliminary anti-leukemic activity in patients with relapsed/refractory AML.[5]
- Ongoing clinical trials are evaluating **Siremadlin** in combination with venetoclax and azacitidine for AML patients ineligible for intensive chemotherapy.[6]

### Idasanutlin (RG7388):

- Early phase trials demonstrated clinical responses in AML, both as a single agent and in combination with cytarabine.[4]
- A Phase III trial (MIRROS) evaluating Idasanutlin in combination with cytarabine in relapsed/refractory AML was terminated for futility as it did not meet the primary endpoint of improving overall survival.

## Experimental Protocols

Below are detailed methodologies for key experiments typically used to evaluate MDM2 inhibitors in AML models.

### Cell Viability Assay (MTT Assay)

This protocol is adapted for suspension AML cell lines.

- **Cell Plating:** Seed AML cells in a 96-well plate at a density of  $1 \times 10^4$  to  $5 \times 10^4$  cells per well in 100  $\mu$ L of culture medium.
- **Drug Treatment:** Add serial dilutions of **Siremadlin** or Idasanutlin to the wells. Include a vehicle control (e.g., DMSO).
- **Incubation:** Incubate the plate for 72 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- **MTT Addition:** Add 10  $\mu$ L of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
- **Incubation with MTT:** Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
- **Solubilization:** Add 100  $\mu$ L of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
- **Absorbance Reading:** Read the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> values.

## Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

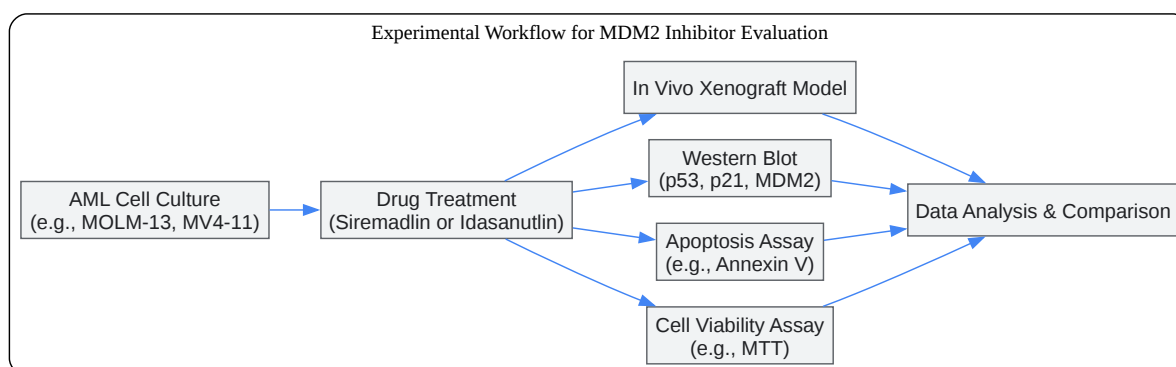
- **Cell Treatment:** Treat AML cells with the desired concentrations of **Siremadlin** or Idasanutlin for 24-48 hours.
- **Cell Harvesting:** Collect the cells by centrifugation at 300 x g for 5 minutes.
- **Washing:** Wash the cells twice with cold PBS.
- **Resuspension:** Resuspend the cells in 1X Annexin V binding buffer at a concentration of  $1 \times 10^6$  cells/mL.
- **Staining:** Add 5  $\mu$ L of FITC-conjugated Annexin V and 5  $\mu$ L of Propidium Iodide (PI) to 100  $\mu$ L of the cell suspension.
- **Incubation:** Incubate the cells for 15 minutes at room temperature in the dark.
- **Analysis:** Analyze the cells by flow cytometry within 1 hour of staining. FITC-positive, PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

## Western Blot for p53 Pathway Activation

This technique is used to detect changes in protein levels of p53 and its downstream targets.

- **Cell Lysis:** After drug treatment, lyse the AML cells in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **SDS-PAGE:** Load equal amounts of protein (20-40  $\mu$ g) onto an SDS-polyacrylamide gel and separate by electrophoresis.
- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane.

- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g.,  $\beta$ -actin or GAPDH) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.



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**Figure 2:** A typical experimental workflow for evaluating MDM2 inhibitors.

## Conclusion

Both **Siremadlin** and Idasanutlin are potent MDM2 inhibitors that effectively reactivate the p53 pathway in preclinical AML models. Available in vitro data suggests that **Siremadlin** may have a higher potency than Idasanutlin in AML cell lines. While both have shown promise in preclinical and early clinical studies, the clinical development of Idasanutlin in AML has faced

setbacks. The ongoing clinical trials for **Siremadlin**, particularly in combination with other targeted agents, will be crucial in determining its future role in the treatment of AML. Researchers should consider the available preclinical potency data and the differing clinical trajectories of these two agents when designing future studies in this space.

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